molecular formula C20H21NO4 B2425117 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 1503610-79-4

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid

Cat. No.: B2425117
CAS No.: 1503610-79-4
M. Wt: 339.391
InChI Key: TYFTXMUQVNXBMN-UHFFFAOYSA-N
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Description

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amines in organic synthesis. This compound is particularly significant in the field of biochemistry and medicinal chemistry due to its role in the synthesis of peptides and other complex molecules.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFTXMUQVNXBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling required in peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the free amine for subsequent peptide elongation.

Common Reagents and Conditions:

Reagent SystemSolventTemperatureReaction TimeYield
Piperidine (20–30%)DMF20–25°C10–30 min>95%
DBU (2–5%)DCM0–4°C15–20 min90–98%
  • Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and forming dibenzofulvene as a byproduct.

  • Critical Note : Overexposure to base can lead to racemization of the chiral center, necessitating precise reaction control.

Coupling Reactions

The deprotected amine participates in peptide bond formation via activation of the carboxylic acid group.

Common Coupling Agents:

AgentActivatorSolventEfficiency
HATUDIPEADMF>98%
T3PPyridineEtOAc85–92%
DCCHOBtDCM75–88%
  • Reaction Example :
    Fmoc amino acid+HATU DIPEAActivated intermediateAmino acidDipeptide\text{Fmoc amino acid}+\text{HATU DIPEA}\rightarrow \text{Activated intermediate}\xrightarrow{\text{Amino acid}}\text{Dipeptide}
    .

  • Side Reactions : Competitive formation of N-acylurea (with DCC) or oxazolones (with HATU) requires quenching with additives like HOBt.

Substitution Reactions

The carboxylic acid moiety undergoes functionalization to generate esters, amides, or other derivatives.

Key Transformations:

Reaction TypeReagents/ConditionsProductApplication
EsterificationDIC/DMAP, R-OHMethyl/benzyl estersProdrug synthesis
AmidationEDC/HCl, NH₃Primary amideBioactive conjugates
Reductive AminationNaBH₃CN, R-NH₂Secondary amineLinker chemistry
  • Activation Methods :

    • DIC/Cl-HOBt : Efficient for sterically hindered substrates.

    • T3P : Minimizes racemization in polar aprotic solvents .

Side Chain Modifications

The methyl group at position 2 influences reactivity and steric interactions:

ModificationConditionsOutcome
OxidationKMnO₄/H₂SO₄Ketone formation (limited due to steric hindrance)
HalogenationNBS, lightAllylic bromination (not observed; inert under standard conditions)

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and fluorenyl byproducts.

  • Acid Sensitivity : Prolonged exposure to TFA (>2 h) causes partial deprotection.

  • Racemization Risk : <1% under optimized coupling conditions (0°C, HATU/DIPEA) .

Comparative Reaction Data

The table below contrasts reactivity with similar Fmoc-protected amino acids:

CompoundDeprotection Rate (piperidine/DMF)Coupling Efficiency (HATU)
4-([Fmoc]amino)-2-methylbutanoic acid97% (20 min)98%
Fmoc-Leu-OH95% (25 min)96%
Fmoc-Phe-OH99% (15 min)94%

Data aggregated from .

Industrial-Scale Optimization

  • Flow Chemistry : Continuous deprotection using immobilized piperidine resins reduces solvent waste.

  • Automated Synthesis : Yields >99% purity via iterative coupling/deprotection cycles.

Scientific Research Applications

Peptide Synthesis

The primary application of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS).

Advantages of Fmoc Chemistry:

  • Mild Conditions : Fmoc deprotection can be achieved under mild basic conditions, making it compatible with a wide range of sensitive functional groups.
  • High Yield and Purity : The use of Fmoc-amino acids generally results in high yields and purity of synthesized peptides.

Drug Development

Fmoc-amino acids are integral in the development of peptide-based drugs. Research has demonstrated that peptides synthesized using Fmoc chemistry can exhibit significant biological activity.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that peptides synthesized with Fmoc-protected amino acids showed enhanced binding affinity to specific receptors compared to those synthesized using other protective groups .

Material Science

In material science, Fmoc-amino acids are utilized to create functionalized surfaces and nanomaterials. Their ability to self-assemble into organized structures makes them suitable for applications in biosensors and drug delivery systems.

The ongoing research into the applications of Fmoc-amino acids is promising, particularly in:

  • Targeted Drug Delivery : Exploring the use of Fmoc-protected peptides for targeted delivery systems that can improve therapeutic efficacy.
  • Nanotechnology : Investigating the self-assembly properties of Fmoc-amino acids to create new nanomaterials for various applications.

Mechanism of Action

The primary mechanism of action of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides . The compound does not have a specific biological target or pathway but is crucial in the synthesis of biologically active peptides .

Biological Activity

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in the synthesis of peptides, allowing for selective reactions at specific sites on the molecule. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H29N2O5C_{24}H_{29}N_{2}O_{5}, with a molecular weight of approximately 425.49 g/mol. The structure features a fluorenylmethoxycarbonyl group attached to an amino acid backbone, which enhances its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC₁₈H₃₁N₂O₅
Molecular Weight425.49 g/mol
CAS Number2703746-37-4
AppearanceWhite to off-white solid
Storage ConditionsRefrigerated (2-8°C)

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the amino acid moiety can participate in hydrogen bonding and hydrophobic interactions with biological targets.

Enzyme Interaction

Research indicates that compounds with similar structures can modulate enzyme activity through competitive inhibition or allosteric modulation. For instance, the presence of the Fmoc group may enhance binding affinity to certain enzymes, potentially leading to altered catalytic activity.

Receptor Binding

The compound's ability to interact with specific receptors may influence signaling pathways related to growth factors and metabolic processes. This interaction is crucial for developing therapeutic agents targeting diseases such as cancer and metabolic disorders .

Anticancer Properties

Several studies have investigated the anticancer potential of Fmoc-protected amino acids. For example, derivatives of this compound have shown promise in inhibiting tumor cell growth by inducing apoptosis in specific cancer cell lines. The mechanism involves disrupting cellular signaling pathways essential for cell proliferation .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various Fmoc-amino acids on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations, suggesting a potential role in cancer therapy .
  • Peptide Synthesis : The compound has been successfully utilized as a building block in peptide synthesis. Research demonstrated that incorporating this Fmoc-protected amino acid into peptides resulted in enhanced stability and bioactivity compared to non-protected counterparts .

Table 2: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme ModulationAlters enzyme activity through competitive binding
Peptide SynthesisEnhances stability and bioactivity of peptides

Q & A

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in a tightly closed container in a cool, well-ventilated area away from direct sunlight, heat sources, and moisture. Stability under normal laboratory conditions (20–25°C) is confirmed, but long-term storage should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. What personal protective equipment (PPE) is required during handling?

Use nitrile gloves, safety goggles, and lab coats. For aerosol-prone procedures (e.g., weighing), employ respiratory protection (N95 mask) and work under a fume hood. Contaminated clothing must be removed immediately and decontaminated .

Q. How should accidental exposure be managed in the laboratory?

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact: Wash thoroughly with soap and water for 15 minutes .
  • Eye exposure: Rinse with water or saline for ≥15 minutes; seek medical evaluation .
  • Ingestion: Do not induce vomiting; rinse mouth and consult poison control .

Q. What are the primary hazards associated with this compound?

Classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes). Potential respiratory irritation (H335) and skin/eye irritation (H315/H319) require stringent exposure controls .

Advanced Research Questions

Q. How can conflicting toxicity data from different sources be reconciled?

Conduct systematic in vitro assays (e.g., OECD Guideline 423 for acute oral toxicity) and cross-validate with structural analogs. For example, compare toxicity profiles of Fmoc-protected amino acids (e.g., 4-(phenylthio)butanoic acid derivatives) to identify structure-activity trends . Prioritize peer-reviewed toxicological studies over supplier SDS data due to variability in hazard classifications .

Q. What synthetic strategies improve coupling efficiency in solid-phase peptide synthesis?

Optimize activation using HATU/DIPEA in DMF at 0°C to RT. Microwave-assisted synthesis (50 W, 60°C, 30 min) enhances reaction rates, as demonstrated for similar Fmoc-amino acids . Monitor coupling completeness via Kaiser test or HPLC.

Q. How do structural modifications at the 2-methylbutanoic acid position influence bioactivity?

Comparative studies with analogs (e.g., 3,5-difluorophenyl-substituted derivatives) show that substituents modulate lipophilicity and target binding. Fluorination increases metabolic stability, while aromatic groups enhance receptor affinity .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Mass spectrometry (ESI): Confirm molecular weight (e.g., m/z calc. 572.22 vs. found 572.20) .
  • HPLC: Assess purity using C18 columns with acetonitrile/water gradients .
  • NMR: Verify stereochemistry and functional groups (e.g., Fmoc protection at δ 7.3–7.8 ppm) .

Q. How can thermal decomposition risks during synthesis be mitigated?

Avoid temperatures >150°C and incompatible materials (strong acids/bases). Use inert atmospheres (N₂/Ar) for sensitive reactions. Monitor stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What environmental precautions are necessary for waste disposal?

Collect waste in sealed containers labeled "hazardous organic residues." Partner with authorized disposal facilities due to potential bioaccumulation risks inferred from structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.